molecular formula C19H25NO4 B12781773 (-)-trans-Tetramethrin CAS No. 1166-48-9

(-)-trans-Tetramethrin

Cat. No.: B12781773
CAS No.: 1166-48-9
M. Wt: 331.4 g/mol
InChI Key: CXBMCYHAMVGWJQ-LSDHHAIUSA-N
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Description

(-)-trans-Tetramethrin: is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is a stereoisomer of tetramethrin, which is known for its rapid knockdown effect on insects. The compound is commonly used in household insecticides, agricultural pest control, and public health applications to combat various insect pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Tetramethrin typically involves the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalimide. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The process involves the use of catalysts and specific reaction temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The raw materials, including chrysanthemic acid and 3,4,5,6-tetrahydrophthalimide, are reacted in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (-)-trans-Tetramethrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of chrysanthemic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Chemistry: In chemistry, (-)-trans-Tetramethrin is used as a model compound to study the reactivity and stereochemistry of pyrethroid insecticides. It is also used in the development of new synthetic methodologies for esterification and stereoselective reactions.

Biology: In biological research, this compound is used to study the effects of pyrethroids on insect nervous systems. It serves as a tool to understand the mode of action of insecticides and their impact on non-target organisms.

Medicine: Although not directly used in medicine, the compound’s structure and reactivity provide insights into the design of new pharmaceuticals with insecticidal properties. It also aids in the development of safer and more effective insect repellents.

Industry: In the industry, this compound is widely used in the formulation of insecticidal products. Its rapid knockdown effect makes it a valuable component in aerosols, sprays, and other pest control products.

Mechanism of Action

Mechanism: (-)-trans-Tetramethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect.

Molecular Targets and Pathways: The primary molecular target of this compound is the voltage-gated sodium channel. The compound disrupts the normal function of these channels, leading to uncontrolled nerve impulses and paralysis. The pathways involved include the modulation of ion flow across nerve cell membranes and the disruption of normal neurotransmission.

Comparison with Similar Compounds

Similar Compounds:

    Permethrin: Another widely used pyrethroid insecticide with similar mode of action but different stereochemistry.

    Cypermethrin: A pyrethroid with higher potency and longer residual activity compared to (-)-trans-Tetramethrin.

    Deltamethrin: Known for its high insecticidal activity and stability in various environmental conditions.

Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its rapid knockdown effect on insects. Its relatively low toxicity to mammals and non-target organisms makes it a preferred choice in household and public health insecticides.

Properties

1166-48-9

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m0/s1

InChI Key

CXBMCYHAMVGWJQ-LSDHHAIUSA-N

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C

Origin of Product

United States

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